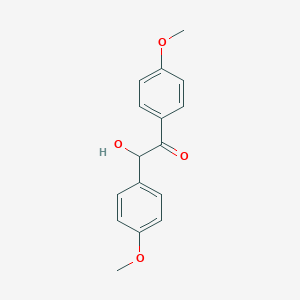

Anisoin

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8504. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRQSCPPOIUNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883311 | |

| Record name | 4,4'-Dimethoxybenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dimethoxybenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-52-8 | |

| Record name | 4,4′-Dimethoxybenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxybenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-anisoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Anisoin (CAS 119-52-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anisoin, with the CAS number 119-52-8, is a benzoin derivative characterized by the presence of two methoxyphenyl groups. This white to pale yellow crystalline powder is a versatile compound with significant applications in polymer chemistry and analytical sciences. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, synthesis, and key applications, with a focus on experimental methodologies.

Core Properties and Data

This compound, systematically named 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, possesses a unique molecular structure that dictates its physical and chemical behavior. A summary of its key quantitative properties is presented below for easy reference and comparison.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.30 g/mol | [1][2] |

| Melting Point | 111-112 °C | [2] |

| Boiling Point | 194 °C at 12 mmHg | |

| Density | 1.194 g/cm³ | |

| Flash Point | 230 °F (110 °C) | |

| Solubility | Soluble in ethanol, ether, and acetone; insoluble in water. | [3] |

| Appearance | White to pale yellow crystalline powder | [4] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals |

| FT-IR (cm⁻¹) | 1670 (C=O stretch), 1250 (C-O-C methoxy stretch)[5] |

| ¹H NMR | Spectral data available from various sources. |

| ¹³C NMR | Spectral data available from various sources. |

| Mass Spectrometry | Base peak and fragmentation pattern data are available. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to this compound.

Synthesis of this compound (Benzoin Condensation)

This compound is commonly synthesized via the benzoin condensation of p-anisaldehyde. A typical laboratory-scale procedure is as follows:

Materials:

-

p-Anisaldehyde

-

Sodium cyanide (NaCN) or Thiamine hydrochloride (Vitamin B₁) as a catalyst

-

Ethanol or Dimethylformamide (DMF) as a solvent

-

Water

Procedure:

-

Dissolve p-anisaldehyde in the chosen solvent (e.g., ethanol or DMF) in a round-bottom flask.

-

Add a catalytic amount of sodium cyanide or thiamine hydrochloride to the solution.

-

Heat the reaction mixture at a specific temperature (e.g., 80 °C for DMF) for several hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding water to the reaction mixture.

-

Collect the crude this compound by filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

Recrystallization for Purification

Recrystallization is a standard technique to purify solid compounds like this compound.

Procedure:

-

Dissolve the impure this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the crystals thoroughly to remove any residual solvent.[6][7]

HPLC Analysis

Typical HPLC Conditions:

-

Column: A C18 reversed-phase column is a common starting point for non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used. The ratio is optimized to achieve good separation.

-

Detection: UV detection is suitable for this compound due to its aromatic rings. The detection wavelength should be set at one of the compound's UV absorbance maxima.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Injection Volume: Usually in the range of 10-20 µL.

Method development and validation would be required to determine the optimal conditions for linearity, accuracy, precision, and sensitivity, following established guidelines.[8][9]

Key Applications and Mechanisms

This compound's chemical structure makes it particularly useful in two main areas: as a photoinitiator for free-radical polymerization and as a derivatizing agent in analytical chemistry.

Photoinitiator in Polymer Chemistry

This compound functions as a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, the molecule undergoes homolytic cleavage (α-cleavage) to generate two free radicals. These radicals can then initiate the polymerization of monomers, such as acrylates, leading to the formation of a polymer network. This property is widely utilized in UV-curable coatings, inks, and adhesives.[10][11]

Derivatization Reagent for Guanidino Compounds

This compound is employed as a pre-column derivatization reagent for the analysis of guanidino compounds by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The guanidino group reacts with this compound to form a highly fluorescent derivative, significantly enhancing the sensitivity and selectivity of the analysis.

Derivatization Protocol Outline:

-

Mix the sample containing guanidino compounds with a solution of this compound.

-

The reaction conditions typically involve heating the mixture at a specific temperature for a short period.

-

The resulting fluorescent derivative is then analyzed by reversed-phase HPLC.

Visualizing Workflows and Mechanisms

To further elucidate the processes involving this compound, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. 对二甲氧苯偶姻 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. p-Anisoin for synthesis | 119-52-8 [sigmaaldrich.com]

- 3. DE3624146A1 - Process for the preparation of 4,4'-dimethoxybenzoin - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Anisoin: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisoin, also known as 4,4'-dimethoxybenzoin, is an organic compound with significant applications in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. Particular emphasis is placed on the benzoin condensation reaction for its preparation. While direct involvement in biological signaling pathways has not been extensively documented, the broader class of benzoin derivatives has been explored for various pharmacological activities. This document aims to serve as a core reference for professionals in research and development.

Chemical Structure and Identification

This compound is a symmetrical aromatic ketone with the IUPAC name 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone .[1] Its structure features a central two-carbon backbone, with one carbon forming a ketone group and the other bearing a hydroxyl group. Each of these carbons is also bonded to a 4-methoxyphenyl (anisyl) group.

The key identifiers for this compound are:

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 108-111 °C | [3] |

| Boiling Point | 335.35 °C (estimate) | [3] |

| Solubility | Soluble in ethanol and acetone; soluble in water. | [3] |

| pKa | 12.14 ± 0.20 (Predicted) | [3] |

| Appearance | Pale yellow to beige powder | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.89 | d | 2H | Aromatic protons ortho to C=O |

| 7.26 | d | 2H | Aromatic protons ortho to CH(OH) |

| 6.86 | d | 2H | Aromatic protons meta to C=O |

| 6.83 | d | 2H | Aromatic protons meta to CH(OH) |

| 5.85 | s | 1H | CH(OH) |

| 4.61 | s | 1H | OH |

| 3.80 | s | 3H | OCH₃ (on ring adjacent to C=O) |

| 3.74 | s | 3H | OCH₃ (on ring adjacent to CH(OH)) |

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 197.8 | C=O |

| 164.0 | C-OCH₃ (on ring adjacent to C=O) |

| 160.0 | C-OCH₃ (on ring adjacent to CH(OH)) |

| 133.0 | Quaternary aromatic C (adjacent to C=O) |

| 131.8 | Aromatic CH (ortho to C=O) |

| 128.5 | Quaternary aromatic C (adjacent to CH(OH)) |

| 128.0 | Aromatic CH (ortho to CH(OH)) |

| 114.2 | Aromatic CH (meta to C=O) |

| 113.8 | Aromatic CH (meta to CH(OH)) |

| 75.8 | CH(OH) |

| 55.6 | OCH₃ |

| 55.3 | OCH₃ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl ether) |

| 1680-1660 | C=O stretch (ketone) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1000 | C-O stretch (ether and alcohol) |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 272. The fragmentation pattern is dominated by the cleavage of the C-C bond between the carbonyl and hydroxyl-bearing carbons, leading to the formation of two major fragment ions.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 272 | [C₁₆H₁₆O₄]⁺ (Molecular Ion) |

| 135 | [CH₃OC₆H₄CO]⁺ (p-Anisoyl cation) |

| 137 | [CH₃OC₆H₄CH(OH)]⁺ |

Synthesis of this compound

The primary method for synthesizing this compound is the benzoin condensation of p-anisaldehyde. This reaction involves the cyanide- or N-heterocyclic carbene-catalyzed coupling of two aldehyde molecules.

Experimental Protocol: Cyanide-Catalyzed Benzoin Condensation of p-Anisaldehyde

Materials:

-

p-Anisaldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

Procedure:

-

Dissolve p-anisaldehyde in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium or potassium cyanide to the flask. The cyanide acts as a catalyst.

-

Reflux the mixture for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the this compound product.

-

Collect the crude product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Benzoin Condensation Mechanism

The mechanism of the cyanide-catalyzed benzoin condensation is a classic example of umpolung (polarity reversal) of the carbonyl carbon.

Biological and Pharmacological Context

While this compound itself is primarily utilized as a photoinitiator in polymer chemistry and as a derivatizing agent, the broader class of benzoin derivatives has been investigated for various biological activities. Studies on other benzoin-related structures have reported antimicrobial, antioxidant, and enzyme inhibitory properties.[5][6] For instance, some synthesized benzoin derivatives have shown moderate antibacterial and anthelmintic activity.[6]

The biological relevance for drug development professionals lies in the potential of the benzoin scaffold as a starting point for the synthesis of novel therapeutic agents. However, specific signaling pathways directly modulated by this compound have not been elucidated in the current literature. The primary application remains in the chemical and materials science domains.

Conclusion

This compound is a well-characterized organic molecule with a straightforward synthesis. Its chemical and physical properties are well-documented, making it a reliable compound for various chemical applications. While its direct role in drug development is not established, the benzoin scaffold it represents is of interest in medicinal chemistry. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize and further investigate this compound and its derivatives.

References

- 1. 4,4'-Dimethoxybenzoin | C16H16O4 | CID 95415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 119-52-8 [chemicalbook.com]

- 4. p-Anisoin for synthesis 119-52-8 [sigmaaldrich.com]

- 5. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Anisoin (C₁₆H₁₆O₄): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisoin, with the molecular formula C₁₆H₁₆O₄, is an aromatic organic compound with a molecular weight of approximately 272.30 g/mol .[1][2] Also known by its systematic name, 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, and synonyms such as 4,4'-dimethoxybenzoin and p-anisoin, this compound serves as a valuable building block in organic synthesis and possesses applications in analytical chemistry and polymer science.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analytical applications, and a discussion of its current known uses. The guide also highlights the current gap in knowledge regarding its biological activity and role in signaling pathways, presenting an opportunity for future research.

Core Molecular and Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] Its core properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 272.30 g/mol | [1][2] |

| CAS Number | 119-52-8 | [1] |

| Melting Point | 111-112 °C | [1] |

| Appearance | White to cream to yellow crystals or powder | [3] |

| Solubility | Soluble in ethanol and acetone; sparingly soluble in water. | [6] |

| Storage Temperature | 2-30°C | [1] |

Experimental Protocols

This section details established experimental procedures involving this compound, providing a practical resource for laboratory work.

Asymmetric Synthesis of p-Anisoin via Benzoin Condensation

A highly enantioselective synthesis of p-anisoin can be achieved through the benzoin condensation of p-anisaldehyde. This method utilizes an achiral N-heterocyclic carbene (NHC) catalyst, such as Vitamin B1, and employs Viedma ripening for deracemization under basic conditions.

Materials:

-

p-Anisaldehyde

-

N-heterocyclic carbene (NHC) catalyst (e.g., Vitamin B1)

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

-

Solvent (e.g., ethanol)

-

Optically active valine (for controlling handedness)

Procedure:

-

Dissolve p-anisaldehyde in the chosen solvent in a reaction vessel.

-

Add the achiral NHC catalyst and the base to the solution.

-

For controlling the enantioselective crystallization, a catalytic amount of optically active valine can be introduced.

-

Stir the reaction mixture at a controlled temperature. The p-anisoin product will crystallize out of the solution as a conglomerate.

-

The deracemization of the racemic p-anisoin is performed efficiently via Viedma ripening under basic conditions.

-

The enantiomerically enriched p-anisoin crystals can be collected by filtration.

This process is based on the principle of dynamic kinetic resolution, where the crystallization of one enantiomer drives the equilibrium in the solution towards that form.

Derivatization of Guanidino Compounds for LC Analysis

This compound is an effective pre-chromatographic derivatization reagent for the analysis of guanidino compounds using liquid chromatography (LC). The reaction creates a fluorescent adduct that can be easily detected.

Materials:

-

This compound solution

-

Sample containing guanidino compounds (e.g., arginine, creatine)

-

Heating block or water bath

-

LC system with a fluorescence detector

Procedure:

-

Mix the sample containing the guanidino compound with the this compound reagent solution.

-

Heat the mixture at 100°C for 5 minutes to facilitate the derivatization reaction.

-

After cooling, the resulting adducts can be directly analyzed by reversed-phase LC.

-

Detection is performed using a fluorescence detector with an excitation wavelength (λex) of 325 nm and an emission wavelength (λem) of 435 nm.

This method allows for the sensitive quantification of various guanidino compounds in biological and pharmaceutical samples, with quantitation limits reported to be in the femtomole range for most analytes.[4]

Applications in Research and Development

This compound's chemical properties make it a versatile tool in several scientific domains.

Analytical Chemistry

As detailed in the experimental protocol, this compound's primary application in analytical chemistry is as a derivatizing agent for the sensitive detection of guanidino compounds by LC. This is particularly valuable in clinical chemistry and pharmaceutical analysis for quantifying biomarkers or active ingredients.

Polymer Chemistry

This compound is widely used as a photoinitiator in free-radical polymerization reactions.[6] Similar to other benzoin-type initiators, upon exposure to UV radiation, this compound undergoes unimolecular bond cleavage (a Norrish Type I reaction) to generate free radicals, which then initiate the polymerization of monomers. This property is leveraged in the formulation of UV-curable inks, wood coatings, paper coatings, and other surface treatments.[6]

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant lack of data on the biological activity of this compound. There are no readily available studies on its cytotoxicity, antimicrobial, or anticancer properties. Consequently, its potential effects on biological systems and its involvement in any signaling pathways remain uninvestigated. This presents a clear opportunity for researchers in drug discovery and toxicology to explore the bioactivity of this compound and its derivatives. It is important to distinguish this compound from Anisindione, a structurally different compound with known anticoagulant properties.

Conclusion

This compound (C₁₆H₁₆O₄) is a well-characterized compound with established utility in synthetic, analytical, and polymer chemistry. The experimental protocols for its synthesis and application as a derivatizing agent are robust and reproducible. However, its biological profile remains largely unexplored. For drug development professionals and researchers, this compound represents a scaffold with potential for further investigation and functionalization to explore novel therapeutic applications. The lack of biological data underscores the need for future studies to determine its safety profile and potential pharmacological effects.

References

- 1. p-Anisoin for synthesis | 119-52-8 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 119-52-8 [chemicalbook.com]

- 6. 119-52-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

A Technical Guide to the Solubility of 4,4'-Dimethoxybenzoin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxybenzoin, also known as anisoin, is a benzoin derivative with applications in polymer chemistry and as a photoinitiator. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, formulation, and various applications. This technical guide provides a summary of the available solubility data for 4,4'-Dimethoxybenzoin, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities tend to be miscible. The molecular structure of 4,4'-Dimethoxybenzoin, featuring two methoxy-substituted phenyl rings, a hydroxyl group, and a ketone, imparts a degree of polarity. This structure suggests that it will exhibit solubility in a range of organic solvents.

Solubility Data

Quantitative solubility data for 4,4'-Dimethoxybenzoin in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative assessments indicate its solubility in several common solvents.

Table 1: Qualitative Solubility of 4,4'-Dimethoxybenzoin

| Solvent | Chemical Class | Solubility | Temperature (°C) | Citation |

| Water | Protic | Soluble | Not Specified | [1] |

| Ethanol | Alcohol | Soluble | Not Specified | [1] |

| Acetone | Ketone | Soluble | Not Specified | [1] |

Note: The term "Soluble" is a qualitative descriptor and does not provide specific quantitative values. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of 4,4'-Dimethoxybenzoin in a specific organic solvent at a controlled temperature.

Materials:

-

4,4'-Dimethoxybenzoin (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4,4'-Dimethoxybenzoin of known concentrations in the chosen solvent.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis) to generate a calibration curve of instrument response versus concentration.

-

Sample Preparation: Add an excess amount of 4,4'-Dimethoxybenzoin to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution (if necessary): Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Sample Analysis: Analyze the diluted (or undiluted) saturated solution using the same analytical method used for the standards.

-

Concentration Determination: Use the calibration curve to determine the concentration of 4,4'-Dimethoxybenzoin in the saturated solution.

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or milligrams per milliliter (mg/mL), at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 4,4'-Dimethoxybenzoin.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for 4,4'-Dimethoxybenzoin is sparse in the public domain, qualitative information suggests its solubility in polar organic solvents like ethanol and acetone, as well as in water. For applications requiring precise solubility values, a systematic experimental approach, such as the shake-flask method detailed in this guide, is essential. The provided workflow offers a clear and logical pathway for researchers to accurately determine the solubility of 4,4'-Dimethoxybenzoin in solvents relevant to their work, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide on the Anisoin Condensation and its Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anisoin, with a primary focus on the mechanism of its formation via the benzoin condensation, its subsequent chemical reactions, and relevant experimental data. This compound, or 4,4'-dimethoxybenzoin, is an α-hydroxy ketone that serves as a valuable precursor and intermediate in various organic syntheses.

Core Mechanism: The this compound Condensation

This compound is synthesized through the benzoin condensation of two molecules of p-anisaldehyde. This reaction is a classic example of "umpolung" (polarity reversal) of the carbonyl carbon's reactivity. The condensation is typically catalyzed by a nucleophile, most commonly a cyanide anion or an N-heterocyclic carbene (NHC).[1][2]

1.1. Cyanide-Catalyzed Mechanism

The cyanide-catalyzed mechanism, first proposed by A. J. Lapworth in 1903, proceeds through several key steps[1]:

-

Nucleophilic Attack: A cyanide ion attacks the carbonyl carbon of a p-anisaldehyde molecule, forming a cyanohydrin intermediate.

-

Proton Transfer: A proton is transferred from the carbon atom to the oxygen atom, forming a carbanion. This carbanion is stabilized by the electron-withdrawing cyanide group.

-

Umpolung: The formation of the carbanion represents the key "umpolung" step, where the normally electrophilic carbonyl carbon becomes nucleophilic.

-

Second Nucleophilic Attack: The carbanion attacks the carbonyl carbon of a second p-anisaldehyde molecule.

-

Proton Transfer and Catalyst Regeneration: A final proton transfer and the elimination of the cyanide ion yield this compound.

The rate-limiting step in this process is the attack of the carbanion on the second molecule of anisaldehyde.[3]

1.2. N-Heterocyclic Carbene (NHC) Catalysis

Modern variations of the benzoin condensation often employ N-heterocyclic carbenes (NHCs), such as those derived from thiamine (Vitamin B1) or other thiazolium and triazolium salts, as catalysts.[1][4][5] These catalysts are generally more efficient and can be tailored for asymmetric synthesis. The mechanism is analogous to cyanide catalysis, with the NHC acting as the nucleophile to initiate the umpolung. Highly enantioselective synthesis of p-anisoin has been achieved using achiral NHC catalysts.[4][5]

Quantitative Data

The synthesis and physical properties of this compound have been well-documented. Below is a summary of key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | [6][7] |

| Molecular Weight | 272.30 g/mol | [6][8] |

| Melting Point | 108-111 °C | [6] |

| Appearance | Pale yellow to beige powder | [6] |

| Solubility | Soluble in water, ethanol, and acetone | [6] |

| Purity (HPLC) | ≥96.0% | [8] |

| Storage Temperature | Below +30°C | [6][9] |

Experimental Protocols

3.1. General Synthesis of this compound via Benzoin Condensation

The following protocol is a general method for the synthesis of this compound.

-

Materials:

-

p-Anisaldehyde

-

Ethanol

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Water

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

-

Procedure:

-

Dissolve p-anisaldehyde in ethanol in a round-bottom flask.

-

Separately, prepare an aqueous solution of potassium cyanide.

-

Slowly add the KCN solution to the ethanolic solution of p-anisaldehyde while stirring.

-

Fit the flask with a reflux condenser and heat the mixture gently under reflux for a specified time (typically 30-60 minutes).

-

After reflux, cool the reaction mixture. This compound will often crystallize out of the solution.

-

Collect the crude product by filtration.

-

Recrystallize the crude this compound from ethanol to obtain a purified product.

-

-

Safety Note: Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

3.2. Reduction of this compound to Deoxythis compound

This compound can be readily reduced to deoxythis compound.

-

Materials:

-

This compound

-

Powdered Tin (100-200 mesh)

-

Concentrated Hydrochloric Acid

-

95% Ethanol

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, charge powdered tin, this compound, concentrated hydrochloric acid, and 95% ethanol.[10]

-

Reflux the mixture for approximately 24 hours.[10]

-

Decant the hot solution from any undissolved tin and cool to 0°C to crystallize the product.[10]

-

Filter the white crystals of deoxythis compound.[10]

-

The product can be recrystallized from boiling 95% ethanol to yield colorless crystals with a melting point of 108–111°C.[10] The reported yield for this reaction is high, typically in the range of 86–92%.[10]

-

Applications in Synthesis and Drug Development

This compound and its derivatives are valuable in various fields:

-

Photoinitiators: this compound is widely used as a photoinitiator in polymerization reactions, particularly in UV curing inks, wood coatings, and paper coatings.[6]

-

Chemical Intermediate: It serves as a precursor for the synthesis of other molecules, such as deoxythis compound.[10]

-

Derivatization Reagent: this compound is used as a pre-chromatographic derivatization fluorogenic reagent for the analysis of guanidino compounds in liquid chromatography (LC).[6]

While this compound itself is not typically cited for direct biological activity, its structural motif is present in molecules with a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[11] Therefore, it serves as a key building block in the synthesis of potentially therapeutic compounds. There is no substantial evidence to suggest that this compound itself has a "mechanism of action" in a biological context, such as interacting with signaling pathways. Its primary role in the field of drug development is that of a synthetic intermediate.

References

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. Benzoin Condensation [organic-chemistry.org]

- 3. Benzoin Condensation| Reaction Mechanism of Benzoin Condensation [pw.live]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 119-52-8 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. p-Anisoin for synthesis | 119-52-8 [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

The Discovery and Synthesis of Anisoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisoin, systematically named 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, is an α-hydroxy ketone, also known as an acyloin. While not extensively studied for its biological activity, this compound serves as a valuable compound in synthetic organic chemistry and as a photoinitiator in polymerization reactions.[1][2] This technical guide provides a comprehensive overview of the discovery of the reaction leading to its formation, its physicochemical properties, detailed protocols for its synthesis via the benzoin condensation of p-anisaldehyde, and a discussion of its known applications.

Discovery and Historical Context

The synthesis of this compound is a direct application of the benzoin condensation reaction. This reaction was first reported in 1832 by Justus von Liebig and Friedrich Wöhler during their investigation of benzaldehyde, a component of bitter almond oil.[3] The cyanide-catalyzed version of this reaction was later developed by Nikolay Zinin in the late 1830s.[3] The benzoin condensation is a classic carbon-carbon bond-forming reaction where two aromatic aldehydes react to form an α-hydroxy ketone. In the case of this compound, two molecules of p-anisaldehyde are condensed to form the final product.

Physicochemical Properties of this compound

This compound is a pale yellow to beige crystalline powder.[4][5] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 119-52-8 | |

| Molecular Formula | C₁₆H₁₆O₄ | |

| Molecular Weight | 272.30 g/mol | |

| Melting Point | 108-114 °C | [5][6] |

| Boiling Point | ~335.35 °C (rough estimate) | [6] |

| Appearance | Pale yellow to beige powder | [4][5] |

| Solubility | Soluble in ethanol and acetone; very slightly soluble in water (0.3 g/L at 25°C). | [4][6] |

| pKa | 12.14 ± 0.20 (Predicted) | [6] |

| IUPAC Name | 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone | [7] |

Synthesis of this compound via Benzoin Condensation

The most common and well-established method for synthesizing this compound is the benzoin condensation of p-anisaldehyde. This reaction can be catalyzed by cyanide ions or, more recently, by N-heterocyclic carbenes (NHCs) such as thiamine (Vitamin B1).[8][9] The use of NHCs is often preferred as it avoids the toxicity of cyanide.

General Reaction Pathway

The overall reaction involves the dimerization of p-anisaldehyde to form this compound.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Thiamine Hydrochloride Catalyzed Synthesis

This protocol is adapted from a procedure for the asymmetric synthesis of p-anisoin, which can be modified for a racemic synthesis.

-

Materials:

-

p-Anisaldehyde (2.0 mmol, 272 mg)

-

Ethanol (0.5 mL)

-

Thiamine hydrochloride (Vitamin B1, C1) (0.2 mmol, 60 mg)

-

Sodium hydroxide aqueous solution (0.6 M, 0.5 mL)

-

Glass beads (2 mm diameter, ~20 pieces)

-

Sealed glass tube (20 mm diameter)

-

Cross-shaped stirring bar (15 mm)

-

-

Procedure:

-

To a sealed glass tube, add p-anisaldehyde, ethanol, thiamine hydrochloride, sodium hydroxide solution, and glass beads.

-

Stir the mixture at room temperature for 24 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure to remove water.

-

To the crude racemic p-anisoin, add 0.5 mL of ethanol and suspend the mixture with stirring at 600 rpm at 60 °C.

-

The resulting crystals of this compound are then collected by filtration.

-

Protocol 2: N-Heterocyclic Carbene (NHC) Catalyzed Synthesis with DBU

This protocol utilizes a different thiazolium salt as the NHC precursor and DBU as the base.

-

Materials:

-

p-Anisaldehyde (2.0 mmol, 272 mg)

-

Ethanol (0.5 mL)

-

3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (C2) (0.2 mmol, 54 mg)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.30 mmol, 45 mg)

-

Glass beads (2 mm diameter, ~20 pieces)

-

Sealed glass tube (20 mm diameter)

-

Cross-shaped stirring bar (15 mm)

-

-

Procedure:

-

Combine p-anisaldehyde, ethanol, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, DBU, and glass beads in a sealed glass tube.

-

Suspend the mixture with stirring at 600 rpm at 60 °C.

-

Collect the crystalline product by filtration.

-

Mechanism of Thiamine-Catalyzed Benzoin Condensation

The thiamine-catalyzed benzoin condensation proceeds through the formation of an N-heterocyclic carbene (NHC) which acts as the true catalyst.

Caption: Simplified mechanism of the thiamine-catalyzed benzoin condensation.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant research on the specific biological activities and signaling pathways of this compound in biological systems. Its primary applications are in the chemical industry.

-

Photoinitiator: this compound is used as a photoinitiator in polymerization reactions.[1][2] Upon exposure to ultraviolet radiation, it can generate free radicals that initiate the polymerization process.[1]

-

Chemical Reagent: It has been proposed as a pre-chromatographic derivatization fluorogenic reagent for the liquid chromatography (LC) analysis of guanidino compounds.[2][10]

Broader studies on α-hydroxy acids, a related class of compounds, have shown various biological effects, particularly in dermatology, but these are not directly attributable to this compound without specific studies.[11][12] There is no substantial evidence to suggest that this compound plays a significant role in metabolic or signaling pathways in mammalian systems.

Conclusion

This compound is a readily synthesized α-hydroxy ketone with well-defined physicochemical properties. Its formation through the benzoin condensation of p-anisaldehyde is a classic and efficient reaction, with modern protocols favoring the use of non-toxic N-heterocyclic carbene catalysts like thiamine. While its applications in materials science as a photoinitiator are established, its biological and pharmacological profiles remain largely unexplored. This presents an opportunity for future research to investigate potential bioactivities of this and related compounds.

References

- 1. chemicalland21.com [chemicalland21.com]

- 2. This compound | 119-52-8 [chemicalbook.com]

- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. testbook.com [testbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scbt.com [scbt.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Anisoin: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Anisoin , with the chemical formula C₁₆H₁₆O₄, is a crystalline solid that appears as a white to light yellow powder.[1][2] Also known by its synonyms, 4,4'-Dimethoxybenzoin and 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone, it is utilized in various laboratory applications.[2][3] This technical guide provides an in-depth overview of the safety data and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for this compound, compiled from various safety data sheets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₄ | [2][4] |

| Molar Mass | 272.3 g/mol | [4][5] |

| Appearance | White to yellow powder/solid | [1][4] |

| Odor | Odorless | [1][2] |

| Melting Point | 108-114 °C (226.4-237.2 °F) | [1][4] |

| Boiling Point | 335.35°C (rough estimate) | [4] |

| Flash Point | 171 °C (339.8 °F) | [4] |

| Solubility | Soluble in water, ethanol, and acetone. | [4][6] |

| Storage Temperature | Store below +30°C. | [4][5] |

Table 2: Toxicological and Hazard Data

| Parameter | Information | Source(s) |

| Acute Toxicity | No acute toxicity information is available for this product. The toxicological properties have not been fully investigated.[1][2] 100% of the mixture consists of ingredient(s) of unknown toxicity. | [1][2] |

| Skin Corrosion/Irritation | No data available. | [2] |

| Serious Eye Damage/Irritation | No data available. | |

| Respiratory or Skin Sensitization | No information available. | [1] |

| Carcinogenicity | Not listed as a carcinogen by any agency. | [1] |

| GHS Classification | This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). | [1][3] |

Experimental Protocols

While specific experimental protocols for determining the safety parameters of this compound are not detailed in the provided safety data sheets, standard methodologies are employed for such assessments. These typically include:

-

Melting Point Determination: A calibrated melting point apparatus would be used, following a standardized procedure such as those outlined by the United States Pharmacopeia (USP) or the Organisation for Economic Co-operation and Development (OECD) Guideline 102.

-

Solubility Testing: The solubility would be determined by adding incremental amounts of this compound to a fixed volume of the solvent (water, ethanol, acetone) at a specified temperature, with agitation, until no more solute dissolves, as per OECD Guideline 105.

-

Flash Point Measurement: A closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93), would likely be used to determine the flash point, which is a measure of the flammability of a volatile substance.

Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with any chemical, including this compound. The following sections outline the necessary precautions and response measures.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Ensure adequate ventilation in areas where this compound is handled.[2][7] This can be achieved through the use of local exhaust ventilation.[7]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] Inspect gloves before use and remove them with care to avoid skin contamination.[2]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1][3] If dust formation is a concern, a particle filter respirator may be used.[1]

A logical workflow for ensuring safety during the handling of this compound is presented in the following diagram.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1][2]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]

-

Ingestion: Clean mouth with water and get medical attention. Never give anything by mouth to an unconscious person.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[1][2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and use personal protective equipment.[1][3] Avoid dust formation.[7]

-

Environmental Precautions: Do not let the product enter drains.[7][8]

-

Containment and Cleanup: Sweep up and shovel the spilled material into suitable containers for disposal.[1][8]

Stability and Reactivity

-

Chemical Stability: this compound is stable under normal conditions.[1]

-

Conditions to Avoid: Avoid dust formation and incompatible products.[2][3] Extremes of temperature and direct sunlight should also be avoided.

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

-

Hazardous Decomposition Products: When heated to decomposition, it may produce carbon oxides.[7]

Hazard Response and Mitigation Workflow

The following diagram illustrates a general workflow for assessing and responding to a potential hazard involving this compound in a laboratory setting.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. This compound [chembk.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound | 119-52-8 [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

Spectroscopic Characterization of Anisoin: A Technical Guide

Introduction

Anisoin, with the IUPAC name 2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one, is an organic compound of interest in various chemical syntheses.[1][2] Its molecular formula is C₁₆H₁₆O₄ and it has a molecular weight of 272.30 g/mol .[1] A thorough spectroscopic analysis is crucial for its unequivocal identification and the determination of its structural features. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, intended for researchers and professionals in the field of drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for its characterization.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments within the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | Aromatic Protons (Ar-H) | ||

| Data not explicitly available in search results | Methine Proton (-CH(OH)-) | ||

| Data not explicitly available in search results | Hydroxyl Proton (-OH) | ||

| Data not explicitly available in search results | Methoxy Protons (-OCH₃) |

Note: While a general ¹H NMR spectrum for this compound is available, the precise chemical shifts, multiplicities, and integrations are not detailed in the provided search results. A 400 MHz spectrum in CDCl₃ has been referenced.[3]

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | Carbonyl Carbon (C=O) |

| Data not explicitly available in search results | Aromatic Carbons (Ar-C) |

| Data not explicitly available in search results | Methine Carbon (-CH(OH)-) |

| Data not explicitly available in search results | Methoxy Carbon (-OCH₃) |

Note: A ¹³C NMR spectrum for this compound is available, recorded at 400 MHz in CDCl₃, but specific chemical shifts are not listed in the search results.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and ether functional groups, as well as aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3500 | O-H stretch (hydroxyl) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1510, ~1460 | C=C stretch (aromatic) |

| ~1250, ~1030 | C-O stretch (ether) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

Note: While it is stated that the infrared spectrum of this compound conforms to its structure, specific peak values are not provided in the search results.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of aromatic rings and a carbonyl group is expected to give rise to characteristic absorption bands in the UV region.

| λmax (nm) | Electronic Transition |

| Data not available in search results | π → π* transitions of the aromatic rings |

| Data not available in search results | n → π* transition of the carbonyl group |

Note: Specific UV-Vis absorption maxima for this compound were not found in the provided search results. The expected transitions are based on the known behavior of similar aromatic ketones.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[3][4]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be obtained from a nujol mull.[3]

-

Data Acquisition: Place the KBr pellet or nujol mull in the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or cyclohexane.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance from 200 to 400 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 119-52-8 [chemicalbook.com]

- 3. This compound(119-52-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(119-52-8) 13C NMR [m.chemicalbook.com]

- 5. This compound, 95 %, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Anisoin: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisoin, also known as 4,4'-dimethoxybenzoin, is an organic compound with the chemical formula C₁₆H₁₆O₄. Structurally, it is characterized by a central ethanone backbone with two 4-methoxyphenyl groups and a hydroxyl group attached.[1][2] This unique arrangement of aromatic rings and functional groups imparts specific chemical reactivity, making it a valuable tool in various research and industrial settings.[1] While its direct biological activities remain largely unexplored, this compound has found significant applications in analytical chemistry and polymer science, with potential implications for biomedical research. This technical guide provides an in-depth overview of the current and potential research applications of this compound, focusing on its established uses, experimental protocols, and areas for future investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆O₄ | [3] |

| Molecular Weight | 272.30 g/mol | [3] |

| CAS Number | 119-52-8 | [3] |

| Appearance | White to cream to yellow crystals or powder | [2] |

| Melting Point | 108-115 °C | [2] |

| Solubility | Soluble in ethanol and acetone; insoluble in water. | [4] |

| Storage Temperature | 2-30°C |

Research Applications of this compound

The primary research applications of this compound are centered on its utility as a derivatizing agent for liquid chromatography and as a photoinitiator in polymerization reactions.

Pre-Chromatographic Derivatization Fluorogenic Reagent

This compound serves as a useful pre-chromatographic derivatization reagent for the analysis of guanidino compounds by liquid chromatography (LC).[3][4][5] The derivatization reaction targets the guanidino functional group, leading to the formation of fluorescent adducts that can be readily detected with high sensitivity.[5]

This protocol outlines the general steps for the derivatization of guanidino compounds in a sample, such as human urine, followed by LC analysis.

Materials:

-

This compound solution (e.g., in a suitable organic solvent)

-

Sample containing guanidino compounds (e.g., pre-treated urine sample)

-

Reaction buffer (e.g., alkaline buffer)

-

Heating block or water bath

-

Reversed-phase LC column

-

LC system with a fluorescence detector

Procedure:

-

Sample Preparation: Prepare the biological sample to remove interfering substances. This may involve filtration, centrifugation, or solid-phase extraction.

-

Derivatization Reaction:

-

In a reaction vial, mix the sample with the this compound solution and the reaction buffer.

-

Heat the mixture at 100°C for 5 minutes.[5]

-

-

Chromatographic Analysis:

-

Cool the reaction mixture to room temperature.

-

Inject an aliquot of the derivatized sample into the LC system.

-

Perform chromatographic separation on a reversed-phase column.

-

Detect the fluorescent adducts using a fluorescence detector with an excitation wavelength (λex) of 325 nm and an emission wavelength (λem) of 435 nm.[5]

-

-

Quantification: Quantify the guanidino compounds by comparing their peak areas to those of known standards.

The workflow for this experimental protocol is illustrated in the diagram below.

The use of this compound as a derivatizing agent allows for the sensitive quantification of various guanidino compounds. Table 2 summarizes the quantitation limits for several of these compounds in human urine.

| Guanidino Compound | Quantitation Limit (fmol) | Reference(s) |

| Arginine | 6 - 30 | [5] |

| Guanidine | 6 - 30 | [5] |

| Methylguanidine | 6 - 30 | [5] |

| Guanidinosuccinic acid | 6 - 30 | [5] |

| β-Guanidinopropionic acid | 6 - 30 | [5] |

| γ-Guanidinobutyric acid | 6 - 30 | [5] |

| Guanidinoacetic acid | 6 - 30 | [5] |

| Homoarginine | 6 - 30 | [5] |

| Creatine | 510 | [5] |

Photoinitiator in Polymerization Reactions

This compound is widely used as a photoinitiator in polymerization reactions.[4] Upon exposure to UV light, this compound undergoes photocleavage to generate free radicals, which then initiate the polymerization of monomers. This property is particularly relevant in the field of UV curing for inks, coatings, and adhesives.[4]

The use of photoinitiators is crucial in the fabrication of biocompatible polymers for biomedical applications, such as in 3D printing of tissue scaffolds and hydrogels. While the biocompatibility of this compound itself has not been extensively studied, the development of naturally derived and biocompatible photoinitiators is an active area of research.[6][7] The general workflow for using a photoinitiator like this compound in the synthesis of a polymer is depicted in the following diagram.

Potential for Drug Development and Biological Research

While direct evidence is currently lacking, the chemical structure of this compound suggests potential avenues for its application in drug development and biological research.

Synthetic Intermediate in Medicinal Chemistry

This compound's reactive hydroxyl and ketone functional groups, along with its aromatic rings, make it a versatile starting material or intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its structure is related to other biologically active compounds, and it could be modified to create derivatives with therapeutic properties.

Unexplored Biological Activities

The biological effects of this compound itself have not been well-characterized. Future research could explore its potential as an anti-inflammatory, anticancer, or neuroprotective agent. Standard biological assays to investigate these possibilities would include:

-

Cytotoxicity assays: To determine the effect of this compound on the viability of various cell lines.

-

Enzyme inhibition assays: To screen for inhibitory activity against key enzymes involved in disease pathways.

-

Receptor binding assays: To investigate if this compound can bind to specific cellular receptors.

Conclusion and Future Directions

This compound is a valuable chemical tool with established applications in analytical chemistry as a derivatizing agent and in polymer science as a photoinitiator. Its utility in these fields is well-documented, with clear experimental protocols. However, there is a significant gap in the understanding of its direct biological effects and potential therapeutic applications. Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives. Such studies could uncover novel pharmacological properties and expand the research applications of this versatile compound into the realms of drug discovery and development.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 119-52-8 [chemicalbook.com]

- 5. This compound: a useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Anisoin as a Photoinitiator for Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisoin (4,4'-dimethoxybenzoin) is a highly efficient photoinitiator for free-radical polymerization. As a Norrish Type I photoinitiator, it undergoes α-cleavage upon exposure to ultraviolet (UV) radiation to generate two free radicals, which subsequently initiate polymerization. Its aromatic structure and the presence of methoxy groups contribute to its photochemical properties. This compound is particularly useful in applications requiring spatial and temporal control over the initiation process, such as in the fabrication of biomedical devices, dental materials, and in advanced drug delivery systems.

This document provides detailed application notes on the use of this compound as a photoinitiator and protocols for the synthesis of polymers.

Mechanism of Photoinitiation

This compound follows a Norrish Type I cleavage mechanism. Upon absorption of UV light, the this compound molecule is promoted to an excited singlet state, followed by intersystem crossing to a triplet state. From the triplet state, it undergoes α-cleavage of the carbon-carbon bond between the carbonyl group and the carbon bearing the hydroxyl group. This cleavage results in the formation of two distinct radical species: a benzoyl radical and a hydroxybenzyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers.

Applications

This compound's properties as a photoinitiator make it suitable for a variety of applications in research and development:

-

Biomaterials Synthesis: Its ability to initiate polymerization under specific light conditions allows for the fabrication of hydrogels and other biocompatible polymers with controlled architectures for tissue engineering and drug delivery applications.

-

Dental Resins: Photoinitiators are crucial components in light-cured dental composites. This compound can be used in the formulation of dental resins that harden upon exposure to a dental curing light.

-

Coatings and Adhesives: UV-curable coatings and adhesives benefit from the rapid and controlled curing enabled by photoinitiators like this compound.

-

3D Printing (Stereolithography): In stereolithography and other photopolymerization-based 3D printing technologies, photoinitiators are essential for solidifying liquid resins layer by layer to create complex three-dimensional structures.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its performance as a photoinitiator. Data for a closely related derivative is included for comparative purposes where direct data for this compound is unavailable.

| Parameter | Value | Monomer System | Conditions |

| This compound Properties | |||

| Molar Mass | 272.30 g/mol | - | - |

| Melting Point | 111-112 °C | - | - |

| UV Absorption (λmax) | ~280 nm, with a shoulder extending to ~330 nm | Methanol | Room Temperature |

| Photoinitiation Efficiency | |||

| Photocleavage Quantum Yield | 0.54 (for 3',5'-dimethoxybenzoin) | Acetonitrile | 266 nm excitation |

| Polymerization Kinetics (Example) | |||

| Polymerization Rate (Rp) | Varies with monomer and conditions | Methyl Methacrylate (MMA) | Dependent on initiator concentration and light intensity |

| Monomer Conversion | >90% (achievable) | Acrylates | Optimized conditions |

| Resulting Polymer Properties (Example) | |||

| Molecular Weight (Mw) | 10,000 - 1,000,000 g/mol (typical range) | Various | Dependent on reaction conditions |

| Polydispersity Index (PDI) | 1.5 - 3.0 (typical for free radical polymerization) | Various | Dependent on reaction conditions |

Experimental Protocols

Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)

This protocol describes the bulk polymerization of methyl methacrylate to form poly(methyl methacrylate) (PMMA) using this compound as the photoinitiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (4,4'-dimethoxybenzoin)

-

Glass vials with septa

-

Nitrogen or Argon gas source

-

UV lamp (e.g., medium-pressure mercury lamp with output around 300-360 nm)

-

Magnetic stirrer and stir bars

Procedure:

-

Monomer Preparation: Purify MMA by passing it through a column of activated basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

-

Initiator Solution: Prepare a stock solution of this compound in the purified MMA. A typical concentration range for the photoinitiator is 0.1% to 1.0% by weight. For example, to prepare a 0.5 wt% solution, dissolve 50 mg of this compound in 9.95 g of MMA.

-

Reaction Setup: Place a magnetic stir bar in a glass vial and add the desired volume of the this compound/MMA solution.

-

Inert Atmosphere: Purge the vial with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit free-radical polymerization. Seal the vial with a septum.

-

Photopolymerization: Place the vial at a fixed distance from the UV lamp and begin irradiation while stirring the solution. The distance from the lamp will determine the light intensity.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. For quantitative analysis, samples can be withdrawn at different time points (if the setup allows) and analyzed by techniques such as Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the vinyl C=C bond.

-

Termination and Polymer Isolation: After the desired polymerization time, turn off the UV lamp. The resulting polymer can be isolated by precipitating the viscous solution in a non-solvent such as methanol.

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization:

-

Conversion: Determine the monomer conversion gravimetrically or by spectroscopic methods (FTIR, NMR).

-

Molecular Weight: Analyze the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

Protocol 2: Solution Photopolymerization of a Multifunctional Acrylate for Hydrogel Formation

This protocol outlines the synthesis of a crosslinked polymer network (hydrogel) from a multifunctional acrylate monomer in a solvent.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) (or other multifunctional acrylate)

-

This compound

-

Solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or water if a water-soluble co-initiator system is used)

-

UV lamp (e.g., 365 nm LED lamp)

-

Molds for hydrogel casting (e.g., between two glass plates with a spacer)

Procedure:

-

Precursor Solution: Prepare a solution containing the multifunctional acrylate monomer and this compound in the chosen solvent. A typical formulation might consist of 20-50 wt% PEGDA and 0.5-2.0 wt% this compound relative to the monomer.

-

Molding: Pour the precursor solution into the mold.

-

Photocuring: Expose the mold to UV radiation. The irradiation time will depend on the light intensity, initiator concentration, and desired degree of crosslinking. Curing times can range from a few seconds to several minutes.

-

Hydrogel Retrieval: After curing, carefully disassemble the mold to retrieve the crosslinked hydrogel.